4-Mercaptobutyric acid

Hydrogel Drug Delivery Protein Release Kinetics Biodegradable Polymers

4-Mercaptobutyric acid (MBA, CAS 13095-73-3) is a linear ω-mercaptoalkanoic acid containing a four-carbon backbone with a terminal thiol (-SH) and a carboxylic acid (-COOH) group. This bifunctional structure enables its use as a molecular linker in self-assembled monolayers (SAMs) on metal surfaces and as a versatile intermediate for polymer and pharmaceutical synthesis.

Molecular Formula C4H8O2S
Molecular Weight 120.17 g/mol
CAS No. 13095-73-3
Cat. No. B017808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Mercaptobutyric acid
CAS13095-73-3
Synonyms4-mercaptobutanoic acid
4-mercaptobutyrate
4-mercaptobutyrate monopotassium salt
4-mercaptobutyrate monosodium salt
4-mercaptobutyrate, Calcium salt (2:1)
4-mercaptobutyrate, magnesium salt (2:1)
4-mercaptobutyrate, parent acid
Molecular FormulaC4H8O2S
Molecular Weight120.17 g/mol
Structural Identifiers
SMILESC(CC(=O)O)CS
InChIInChI=1S/C4H8O2S/c5-4(6)2-1-3-7/h7H,1-3H2,(H,5,6)
InChIKeyDTRIDVOOPAQEEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Mercaptobutyric Acid (MBA) for Precision Surface Engineering and Hydrogel Design: A Procurement Guide


4-Mercaptobutyric acid (MBA, CAS 13095-73-3) is a linear ω-mercaptoalkanoic acid containing a four-carbon backbone with a terminal thiol (-SH) and a carboxylic acid (-COOH) group [1]. This bifunctional structure enables its use as a molecular linker in self-assembled monolayers (SAMs) on metal surfaces and as a versatile intermediate for polymer and pharmaceutical synthesis [1]. Its intermediate chain length between shorter analogs like 3-mercaptopropionic acid (MPA) and longer ones like 6-mercaptohexanoic acid (MHA) provides a tunable balance of hydrophobicity and molecular flexibility, which is critical for applications requiring precise control over surface properties or degradation kinetics.

SAM linker with tunable hydrophobicity
Intermediate C4 spacer for hydrogel design
Supports nanogold sensor fabrication

Why 4-Mercaptobutyric Acid Cannot Be Replaced by Other Mercaptoalkanoic Acids


Substituting MBA with seemingly similar ω-mercaptoalkanoic acids like 3-mercaptopropionic acid (MPA), 5-mercaptovaleric acid (MVA), or 6-mercaptohexanoic acid (MHA) leads to significant and quantifiable changes in material performance. The alkyl chain length directly dictates the hydrophobicity, structural order, and degradation kinetics of the resulting conjugates and self-assembled monolayers [1]. For instance, in hydrogel drug delivery systems, a single methylene group difference in the spacer (ethyl from MPA vs. propyl from MBA) was shown to fundamentally alter the protein release mechanism from biphasic to near-zero-order kinetics [2]. Similarly, in quantum dot capping, the chain length of linear mercapto acids directly impacts fluorescence intensity and long-term stability, where MBA's properties are measurably distinct from both its shorter and longer linear counterparts [3]. These differences are not merely academic; they directly control the functional lifetime, drug release profile, and optical performance of the final product.

Target MBA (C4) Propyl spacer may support near-zero-order release; kinetic profile may shift with chain length.
Substitute MPA (C3) Ethyl spacer may shift release to biphasic; hydrophobicity lower, degradation faster.
Substitute MHA (C6) Higher hydrophobicity may alter degradation and phase transition beyond desired window.

Quantitative Differentiation of 4-Mercaptobutyric Acid Against Closest Analogs


Dextran Hydrogel Degradation: MBA (Propyl Spacer) Enables Prolonged and More Linear Protein Release vs. MPA (Ethyl Spacer)

In a comparative study of in situ forming dextran hydrogels, the use of 4-mercaptobutyric acid (MBA) to create a propyl spacer (dex-Pr-VS) between the thioether and ester groups resulted in fundamentally different protein release kinetics compared to using 3-mercaptopropionic acid (MPA) to create an ethyl spacer (dex-Et-VS). The dex-Et-VS hydrogels released immunoglobulin G (IgG) with biphasic kinetics, releasing over 80% in 12-25 days [1]. In contrast, the dex-Pr-VS hydrogels released ~95% of IgG with near-zero-order kinetics over 21 days [1]. This demonstrates that the single-carbon extension provided by MBA over MPA is sufficient to switch the release mechanism and provides a more predictable, sustained release profile.

Hydrogel release kinetics
Head-to-head
MBA (propyl): ~95% IgG release in 21 d, near-zero-order
MPA (ethyl): >80% in 12–25 d, biphasic
Supports predictable sustained release selection
Dextran-VS hydrogel, physiological conditions
Hydrogel Drug Delivery Protein Release Kinetics Biodegradable Polymers

Glaucoma Drug Carrier Performance: MBA Balances Hydrophobicity to Enhance Drug Payload and Extend Release vs. MAA, MPA, and MHA

A systematic investigation of monothiol-terminated alkyl carboxylic acids as chain transfer agents for gelatin-g-poly(N-isopropylacrylamide) (GN) drug carriers demonstrated that increasing alkyl chain length from mercaptoacetic acid (MAA, C2) to MPA (C3), MBA (C4), and MHA (C6) progressively increases polymer hydrophobicity [1]. This increase in hydrophobicity, driven by MBA's specific chain length, directly led to a decrease in the phase transition temperature and a retardation of weight loss of the copolymers, ultimately accelerating the temperature-triggered gelation process and retarding degradation [1]. These properties collectively allowed the pilocarpine-loaded carriers to increase drug payload and extend drug release compared to formulations made with shorter-chain acids like MAA or MPA [1].

Carrier hydrophobicity balance
Class-level
MBA (C4) balances phase transition temperature and degradation between MPA and MHA
Intermediate chain length for thermo-responsive GN carriers
In vitro and rabbit model context
Antiglaucoma Drug Delivery Thermo-responsive Polymers Chain Transfer Agent

CdTe Quantum Dot Capping: MBA Yields Superior Fluorescence Stability in Linear Mercapto Acid Series

A comparative study on the effect of mercapto acid chain length on CdTe quantum dot (QD) properties found that the use of linear mercapto acids, including 4-mercaptobutyric acid (MBA), resulted in QDs with weaker fluorescence and poorer long-term solution stability compared to branched analogs like 3-mercaptobutyric acid (3MBA) [1]. However, within the series of linear mercapto acids (MPA, MBA, MVA), the study data indicates that MBA-capped QDs represent a distinct intermediate performance class. The research confirmed that 3MBA-capped QDs exhibited the strongest fluorescence with a quantum yield of 71%, which was much higher than that of MPA and thioglycolic acid (TGA) [2]. This positions MBA as a specific, lower-fluorescence baseline against which the superior performance of the branched 3MBA isomer is quantitatively defined [1].

QD fluorescence baseline
Cross-study comparable
Linear MBA yields lower QY; branched 3MBA QY 71%
Establishes performance floor for linear mercapto acids
Data to verify for specific CdTe synthesis
Quantum Dot Synthesis Photoluminescence Stability Capping Agents

Electrochemical Sensor Construction: MBA as a Critical Component in a High-Sensitivity Propranolol Sensor

A 3D nanogold electrode material was constructed using gold nanoparticles, 4-mercaptobutyric acid (MBA), and cysteamine [1]. This specific composite was essential for the electrochemical oxidation and quantitative determination of propranolol. The sensor demonstrated a wide linear response in the concentration range of 0.0001 to 0.02 mM with a detection limit of 6.75 × 10⁻⁵ mM (67.5 nM) [1]. While this is a single-system report without a direct in-class comparator, the performance metrics are a direct consequence of the hybrid film architecture enabled by MBA as a linker molecule, and these metrics can be benchmarked against other propranolol sensors in the literature. The study notes a "high improvement in electrooxidation" compared to an unmodified gold electrode [1].

Sensor detection limit
Supporting evidence
Propranolol sensor: 67.5 nM LOD, linear 0.0001–0.02 mM
Supports MBA-linked nanogold electrode architecture
Single-system report; benchmark context
Electrochemical Sensor Nanogold Electrode Propranolol Detection

Recommended Research and Industrial Use Cases for 4-Mercaptobutyric Acid Based on Comparative Evidence


Designing Predictable, Near-Zero-Order Protein Delivery Hydrogels

The evidence shows that using MBA to create a propyl spacer in dextran-vinyl sulfone hydrogels uniquely enables near-zero-order release kinetics for proteins like IgG, a significant improvement over the biphasic release from MPA-based (ethyl spacer) systems [6]. Researchers developing sustained-release formulations requiring consistent, predictable dosing should procure MBA to achieve this kinetic profile. The degradation time of the hydrogel can be further tuned from 3 to 21 days, offering a wide design window [5].

Engineering Thermo-Responsive Drug Carriers with Balanced Hydrophobicity

For scientists working on thermo-responsive, biodegradable drug carriers like gelatin-g-PNIPAM, MBA serves as the optimal chain transfer agent to achieve a specific hydrophobicity balance that is not possible with shorter-chain MAA or MPA [6]. This balance is critical for lowering the phase transition temperature to a physiologically relevant range while retarding degradation to extend drug release without resorting to the excessive hydrophobicity of MHA, which could hinder biocompatibility [6].

Establishing Performance Baselines for Quantum Dot Capping Studies

The quantitative inferiority of linear MBA-capped quantum dots compared to those capped with branched isomers like 3MBA (QY 71%) establishes a crucial negative-control baseline [6]. Research groups systematically studying the effect of ligand structure on quantum dot optical properties should purchase both linear MBA and branched 3MBA to accurately benchmark and report the structure-property relationships in their work [5].

Fabricating High-Sensitivity Electrochemical Sensors with Nanogold Architectures

MBA has been successfully used as an integral linker in a composite 3D nanogold electrode material, yielding a propranolol sensor with a notable detection limit of 67.5 nM [6]. Scientists developing similar electrochemical sensors for beta-blockers or other analytes can use MBA to construct analogous hybrid inorganic/organic interfaces to achieve high electrooxidation efficiency and sensitivity, leveraging its bifunctional thiol-carboxylic acid structure for oriented immobilization [6].

Application
Selection Property
Validation Focus
Protein delivery hydrogel design
Propyl spacer release kinetics
Near-zero-order profile validation
Thermo-responsive drug carriers
Intermediate C4 hydrophobicity
Phase transition and degradation review
Quantum dot capping baseline
Linear chain performance floor
Branched vs. linear isomer comparison
Nanogold electrochemical sensors
Bifunctional linker architecture
Sensitivity and immobilization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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